molecular formula C13H17N3OS B2405247 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 16951-28-3

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2405247
CAS RN: 16951-28-3
M. Wt: 263.36
InChI Key: UDWVTSOGRLGGFY-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as DMSQ, is a new synthetic compound that has been studied for its potential applications in scientific research. DMSQ has unique properties that make it an attractive candidate for a variety of experiments and applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • De Novo Synthesis : A new strategy for synthesizing compounds like 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one was developed, utilizing isatoic anhydride, amines, and the Vilsmeier reagent in a one-pot multicomponent reaction. This method allows for variations in amines and solvents, enhancing the versatility of synthesizing dihydroquinazoline compounds (Jaganmohan et al., 2018).
  • Sulfamic Acid in Synthesis : The use of sulfamic acid as a catalyst enables the efficient and eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, similar to the subject compound, under mild conditions in water or methanol. This method presents a greener and simpler approach to synthesizing these compounds (Rostami & Tavakoli, 2011).

Biological and Medicinal Research

  • T-Type Calcium Channel Blockers : 3,4-Dihydroquinazoline derivatives, related to the compound , have been identified as novel and potent T-type calcium channel blockers. Systematic variations of these derivatives led to the discovery of compounds with significant channel selectivity and potency (Choe et al., 2008).
  • Antimicrobial Agents : Certain 3,4-dihydroquinazolin-4-one derivatives, structurally related to the compound, demonstrated antimicrobial properties. These findings suggest potential applications in combating microbial infections (El-zohry & Abd-Alla, 2007).

Material Science and Other Applications

  • Corrosion Inhibition : Schiff bases derived from quinazolin-4(3H)-one compounds, similar to the compound , have shown high efficiency as corrosion inhibitors for mild steel in acidic environments. This indicates potential applications in industrial material protection (Jamil et al., 2018).
  • Antioxidant Properties : Some quinazolin derivatives exhibited potent antioxidant activities, suggesting a potential application in areas requiring oxidative stress mitigation (Al-azawi, 2016).

properties

IUPAC Name

3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWVTSOGRLGGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

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